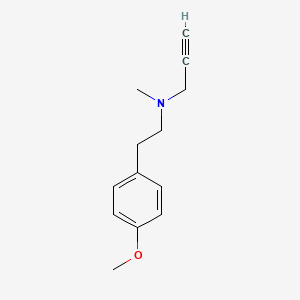
CN(Ccc1=CC=C(C=C1)OC)CC#C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CN(Ccc1=CC=C(C=C1)OC)CC#C is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been found to have a wide range of applications in various fields of research.
科学的研究の応用
Advanced Materials and Nanotechnology
The development of carbon nanotubes (CNTs) represents a significant area of research in materials science, with implications for creating advanced materials that possess unique electrical, mechanical, and thermal properties. These properties have potential applications in electronics, computer, aerospace, and other industries. CNTs are synthesized through methods such as electrical arc discharge, laser ablation, and chemical vapor deposition, involving the manipulation of carbon-bearing compounds (Lam et al., 2006).
Environmental and Health Implications
With the rise of nanotechnology, concerns regarding the environmental and health implications of nanomaterials, including CNTs, have emerged. Studies have been conducted to assess the toxicity and potential health risks of CNTs, focusing on their impact when inhaled or introduced into biological systems. These studies aim to understand the mechanisms of toxicity and to develop guidelines for safe handling and usage of nanomaterials (Alshehri et al., 2016).
Biomedical Applications
The unique properties of carbon-based nanomaterials have also led to their exploration in biomedical applications. This includes drug delivery systems, gene therapy, biosensors, and tissue engineering. The functionalization of nanomaterials, such as cellulose nanocrystals, has been investigated to enhance their compatibility and functionality for specific biomedical applications. Research in this area seeks to leverage the high surface area, mechanical strength, and chemical functionalization capabilities of nanomaterials to develop novel therapeutic and diagnostic tools (Tang et al., 2017).
Chemical Synthesis and Catalysis
Research into the synthesis of organic compounds, including those with complex structures similar to CN(Ccc1=CC=C(C=C1)OC)CC#C, often involves the development of new chemical synthesis methods and catalysts. This includes exploring various carbon sources, catalysts, and substrates for the efficient production of carbon nanotubes and related materials through catalytic chemical vapor deposition (CCVD). The optimization of these processes is crucial for the scalable production of high-quality nanomaterials for industrial and research applications (Shah & Tali, 2016).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPTKQBMAZLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

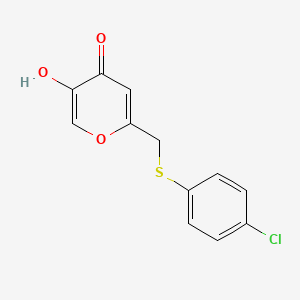


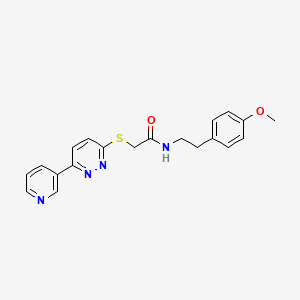
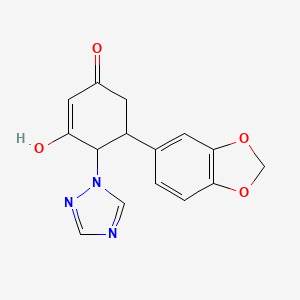
![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)
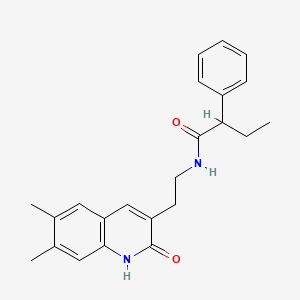
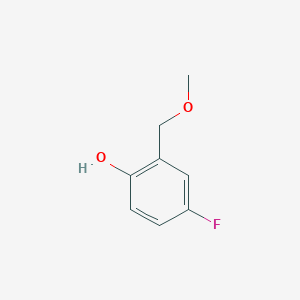
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)
![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)